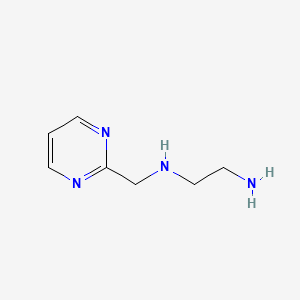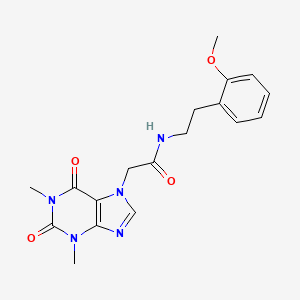
dimethylsilylmethyl(trimethyl)silane
Vue d'ensemble
Description
dimethylsilylmethyl(trimethyl)silane is an organosilicon compound with the molecular formula C6H18Si2. It is characterized by the presence of a trimethylsilyl group bonded to a methyl group, which is further bonded to a dimethylsilane group. This compound is notable for its chemical inertness and large molecular volume, making it useful in various applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dimethylsilylmethyl(trimethyl)silane typically involves the reaction of chlorodimethylsilane with trimethylsilylmethyl lithium. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates. The general reaction scheme is as follows:
ClSi(CH3)2H+LiCH2Si(CH3)3→this compound+LiCl
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common practices in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
dimethylsilylmethyl(trimethyl)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxanes.
Reduction: It can be reduced to form simpler silanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the reaction conditions and reagents used .
Applications De Recherche Scientifique
dimethylsilylmethyl(trimethyl)silane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: The compound is employed in the modification of biomolecules to enhance their stability and reactivity.
Medicine: It is used in the development of drug delivery systems and as a component in certain pharmaceuticals.
Industry: The compound is utilized in the production of silicone-based materials and coatings.
Mécanisme D'action
The mechanism of action of dimethylsilylmethyl(trimethyl)silane involves the interaction of its silicon atoms with various molecular targets. The trimethylsilyl group provides steric protection, while the dimethylsilane group can participate in various chemical reactions. The compound’s effects are mediated through the formation of reactive intermediates, such as silyl radicals, which can undergo further transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetramethylsilane: Similar in structure but lacks the trimethylsilylmethyl group.
(Chloromethyl)trimethylsilane: Contains a chloromethyl group instead of a dimethylsilane group.
Tris(trimethylsilyl)silane: Contains three trimethylsilyl groups bonded to a single silicon atom
Uniqueness
dimethylsilylmethyl(trimethyl)silane is unique due to its combination of a trimethylsilyl group and a dimethylsilane group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring both steric protection and reactivity .
Propriétés
Formule moléculaire |
C6H18Si2 |
|---|---|
Poids moléculaire |
146.38 g/mol |
Nom IUPAC |
dimethylsilylmethyl(trimethyl)silane |
InChI |
InChI=1S/C6H18Si2/c1-7(2)6-8(3,4)5/h7H,6H2,1-5H3 |
Clé InChI |
XISYFRGVGQIFHM-UHFFFAOYSA-N |
SMILES canonique |
C[SiH](C)C[Si](C)(C)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![4-(8-Azabicyclo[3.2.1]oct-8-yl)naphthalene-1-carbonitrile](/img/structure/B8519138.png)

![6-bromo-2-(pyrrolidin-1-ylmethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B8519161.png)

